molecular formula C31H32Cl2N2O4 B12035652 4-{[4-(benzyloxy)-2-methylphenyl]carbonyl}-5-(3,4-dichlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

4-{[4-(benzyloxy)-2-methylphenyl]carbonyl}-5-(3,4-dichlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12035652
M. Wt: 567.5 g/mol
InChI Key: IDEIHBHWHSZIJY-ORIPQNMZSA-N
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Description

4-[4-(BENZYLOXY)-2-METHYLBENZOYL]-5-(3,4-DICHLOROPHENYL)-1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrrolone core, substituted with benzyl, methyl, dichlorophenyl, and diethylaminoethyl groups, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(BENZYLOXY)-2-METHYLBENZOYL]-5-(3,4-DICHLOROPHENYL)-1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-1,5-DIHYDRO-2H-PYRROL-2-ONE involves multiple steps, typically starting with the preparation of the pyrrolone core. The key steps include:

    Formation of the Pyrrolone Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a diketone.

    Substitution Reactions:

    Hydroxylation: The hydroxyl group can be introduced via selective oxidation reactions.

    Amidation: The diethylaminoethyl group can be attached through an amidation reaction, using reagents like diethylamine and coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

    Amidation: The compound can form amides through reactions with carboxylic acids or their derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols).

    Amidation: Reagents like carbodiimides or acyl chlorides.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

    Amidation: Formation of amides.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biology, this compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its structural features suggest it could interact with biological macromolecules in specific ways.

Medicine

In medicine, this compound could be explored for its potential therapeutic effects. Its ability to interact with biological targets makes it a candidate for drug development, particularly in areas like cancer, inflammation, or neurological disorders.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[4-(BENZYLOXY)-2-METHYLBENZOYL]-5-(3,4-DICHLOROPHENYL)-1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-1,5-DIHYDRO-2H-PYRROL-2-ONE would depend on its specific application. In a biological context, it may act by binding to specific receptors or enzymes, modulating their activity. The molecular targets could include proteins involved in signaling pathways, metabolic enzymes, or structural proteins.

Comparison with Similar Compounds

Similar Compounds

    4-[4-(BENZYLOXY)-2-METHYLBENZOYL]-5-(3,4-DICHLOROPHENYL)-1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-1,5-DIHYDRO-2H-PYRROL-2-ONE analogs: Compounds with similar structures but different substituents.

    Other pyrrolone derivatives: Compounds with the same pyrrolone core but different functional groups.

Uniqueness

The uniqueness of 4-[4-(BENZYLOXY)-2-METHYLBENZOYL]-5-(3,4-DICHLOROPHENYL)-1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-1,5-DIHYDRO-2H-PYRROL-2-ONE lies in its specific combination of substituents, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C31H32Cl2N2O4

Molecular Weight

567.5 g/mol

IUPAC Name

(4E)-5-(3,4-dichlorophenyl)-1-[2-(diethylamino)ethyl]-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C31H32Cl2N2O4/c1-4-34(5-2)15-16-35-28(22-11-14-25(32)26(33)18-22)27(30(37)31(35)38)29(36)24-13-12-23(17-20(24)3)39-19-21-9-7-6-8-10-21/h6-14,17-18,28,36H,4-5,15-16,19H2,1-3H3/b29-27+

InChI Key

IDEIHBHWHSZIJY-ORIPQNMZSA-N

Isomeric SMILES

CCN(CC)CCN1C(/C(=C(/C2=C(C=C(C=C2)OCC3=CC=CC=C3)C)\O)/C(=O)C1=O)C4=CC(=C(C=C4)Cl)Cl

Canonical SMILES

CCN(CC)CCN1C(C(=C(C2=C(C=C(C=C2)OCC3=CC=CC=C3)C)O)C(=O)C1=O)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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